![molecular formula C21H18N2OS B5659998 N-(2,3-dimethylphenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B5659998.png)
N-(2,3-dimethylphenyl)-10H-phenothiazine-10-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-(2,3-dimethylphenyl)-10H-phenothiazine-10-carboxamide involves multistep synthetic protocols that may start from phenothiazine. For example, a series of 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides was synthesized through reactions involving phenothiazine with Cl(CH2)3Br at room temperature, followed by further functionalization with urea and substituted aromatic aldehydes to yield a variety of compounds with confirmed structures by IR, 1H- and 13C-NMR spectroscopy, FAB mass spectrometry, and chemical methods (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives, including those similar to N-(2,3-dimethylphenyl)-10H-phenothiazine-10-carboxamide, often features a phenothiazine core with a boat conformation. This structure is crucial for the compound's electronic and steric properties, influencing its reactivity and interactions. For instance, in the structure of 3,7-bis(dimethylamino)-N-methylphenothiazine-10-carboxamide, the phenothiazine ring adopts a boat conformation, highlighting the significance of the spatial arrangement of atoms and functional groups in determining the molecule's properties (Fujii et al., 1993).
Chemical Reactions and Properties
Phenothiazine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include N-alkylation, which has been explored for modifying the 2-methoxy-10H-phenothiazine core to introduce substituents that enhance the compound's polarity and potentially its biological activity. Such modifications aim at producing compounds with diverse functionalities and improved physicochemical properties suitable for different applications, including fluorescent markers for bioanalytical applications (Quesneau et al., 2020).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)phenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-8-7-9-16(15(14)2)22-21(24)23-17-10-3-5-12-19(17)25-20-13-6-4-11-18(20)23/h3-13H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGNEOYAMPKYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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